molecular formula C12H20N2O B3023083 N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 65875-39-0

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B3023083
CAS No.: 65875-39-0
M. Wt: 208.3 g/mol
InChI Key: QJYMFFDAQJBYQH-UHFFFAOYSA-N
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Description

N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a methoxybenzyl group attached to a dimethylated ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-N-methylamine
  • N-(4-Methoxybenzyl)-1,3-propanesultam
  • N-(4-Methoxybenzyl)-L-alanine

Uniqueness

N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylated ethane-1,2-diamine backbone differentiates it from other similar compounds, providing unique binding properties and reactivity profiles .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMFFDAQJBYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180702
Record name N2-[(4-Methoxyphenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65875-39-0
Record name N2-[(4-Methoxyphenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65875-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(4-Methoxyphenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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